
IRINOTECAN HYDROCHLORIDE Trihydrate
描述
IRINOTECAN HYDROCHLORIDE Trihydrate is a water-soluble analogue of camptothecin, a natural compound extracted from the Chinese tree Camptotheca acuminata . It is a topoisomerase inhibitor used primarily in chemotherapy to treat metastatic carcinoma of the colon or rectum and pancreatic adenocarcinoma . The compound was first commercially available in Japan in 1994 and was approved by the FDA in 1996 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of IRINOTECAN HYDROCHLORIDE Trihydrate involves the preparation of 7-ethyl-10-hydroxycamptothecin (SN-38) as an intermediate . This intermediate is then reacted with 1-chlorocarbonyl-4-piperidinopiperidine base to obtain crude IRINOTECAN, which is purified by column chromatography and further converted into its hydrochloride trihydrate salt .
Industrial Production Methods: Industrial production of this compound typically involves a semi-synthetic approach starting from natural camptothecin. The process includes multiple steps of chemical reactions and purification to achieve the final product with high purity .
化学反应分析
Types of Reactions: IRINOTECAN HYDROCHLORIDE Trihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . The compound is primarily converted into its active metabolite, SN-38, by carboxylesterase in the liver .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include hydrochloric acid, potassium hydroxide, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and purity of the compound .
Major Products Formed: The major product formed from the reactions of this compound is SN-38, which is a potent inhibitor of DNA topoisomerase I . This metabolite plays a crucial role in the compound’s antitumor activity .
科学研究应用
IRINOTECAN HYDROCHLORIDE Trihydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a chemotherapeutic agent for treating various cancers, including colorectal and pancreatic cancers . In biological research, it is used to study the mechanisms of DNA topoisomerase inhibition and the effects of chemotherapy on cancer cells . The compound is also used in the development of new drug formulations and delivery systems, such as liposomal formulations and nanoparticles .
作用机制
IRINOTECAN HYDROCHLORIDE Trihydrate exerts its effects by inhibiting the enzyme DNA topoisomerase I . This inhibition leads to the formation of a complex with the enzyme, blocking its enzymatic activity and interfering with DNA synthesis . As a result, the cell cycle is arrested in the S-G2 phase, leading to cancer cell death . The active metabolite SN-38 is responsible for the majority of the compound’s antitumor activity .
相似化合物的比较
IRINOTECAN HYDROCHLORIDE Trihydrate is unique among topoisomerase inhibitors due to its water solubility and enhanced stability . Similar compounds include topotecan and camptothecin, which also inhibit DNA topoisomerase I but differ in their solubility and pharmacokinetic properties . Topotecan, for example, is less water-soluble and has a shorter half-life compared to this compound .
常见问题
Basic Research Questions
Q. What is the mechanism of action of irinotecan hydrochloride trihydrate in inducing DNA damage, and how does this inform experimental design for in vitro cytotoxicity assays?
Irinotecan inhibits topoisomerase I by stabilizing the DNA-enzyme complex during replication, leading to irreversible DNA strand breaks. For cytotoxicity assays, researchers typically use cell lines (e.g., LoVo or HT-29 colorectal cancer cells) treated with irinotecan at IC₅₀ concentrations (e.g., 5.17 μM for HT-29) to quantify apoptosis via flow cytometry or comet assays . Dose-response curves should account for SN-38, the active metabolite, which is 100–1,000× more potent than the parent drug .
Q. How do researchers validate the chemical purity and enantiomeric integrity of this compound in preclinical studies?
High-performance liquid chromatography (HPLC) with UV detection (λ = 220–370 nm) is standard. The USP monograph specifies two chromatographic systems:
- System A : C18 column, mobile phase of hexane/ethanol/diethylamine (94:5:1) to assess purity (98–102% anhydrous basis) .
- System B : Chiral column to limit the R-enantiomer impurity to ≤0.15% . Infrared spectroscopy (IR) and chloride ion testing are supplementary methods for structural verification .
Q. What are the key considerations for selecting animal models to evaluate irinotecan’s antitumor efficacy?
Orthotopic colorectal cancer models (e.g., HT-29 xenografts in nude mice) are preferred for mimicking human disease progression. Dosing regimens (e.g., 50 mg/kg intraperitoneally weekly) must account for interspecies differences in carboxylesterase activity, which converts irinotecan to SN-37. Tumor volume measurements and histopathological analysis of apoptosis (TUNEL staining) are critical endpoints .
Advanced Research Questions
Q. How can contradictory data on irinotecan’s efficacy across different cell lines (e.g., LoVo vs. HT-29) be reconciled in translational research?
Discrepancies arise from variations in carboxylesterase expression (higher in HT-29), SN-38 efflux pumps (ABCB1), and DNA repair capacity. Researchers should:
- Quantify intracellular SN-38 levels via LC-MS/MS .
- Correlate topoisomerase I activity with γH2AX foci (DNA damage marker) .
- Use isogenic cell lines with CRISPR-edited repair genes (e.g., XRCC1) to isolate resistance mechanisms .
Q. What methodologies address the instability of irinotecan’s lactone ring in physiological pH, and how does this impact pharmacokinetic modeling?
The lactone ring hydrolyzes to a carboxylate form at pH > 7, reducing bioavailability. Stabilization strategies include:
- Liposomal encapsulation (e.g., ONIVYDE®), which maintains acidic pH and prolongs half-life .
- Co-administration with UDP-glucuronosyltransferase inhibitors to reduce SN-38 inactivation . Pharmacokinetic models must integrate partition coefficients (logP = 4.58) and renal clearance rates using non-compartmental analysis (NCA) .
Q. How do researchers design combination therapies to overcome irinotecan resistance mediated by tumor microenvironment (TME) factors?
Hypoxia and stromal cells in the TME upregulate ABCG2 transporters and downregulate topoisomerase I. Experimental approaches include:
- Co-treatment with hypoxia-activated prodrugs (e.g., TH-302) .
- Stromal-targeting agents (e.g., TGF-β inhibitors) to enhance drug penetration .
- Synergy screening via Chou-Talalay analysis (combination index <1 indicates potentiation) .
Q. Methodological Challenges and Solutions
Q. What analytical techniques quantify SN-38 in biological matrices while minimizing matrix interference?
A validated LC-UV method uses protein precipitation with acetonitrile (1:3 v/v), followed by C18 chromatography (mobile phase: 0.1% formic acid/acetonitrile). Limit of quantification (LOQ) is 5 ng/mL in plasma, with recovery rates >90% . For tissue samples, solid-phase extraction (SPE) with Oasis HLB cartridges improves sensitivity .
Q. How are computational models used to predict irinotecan’s off-target effects on autophagy and immune response?
Molecular docking (e.g., AutoDock Vina) identifies interactions between SN-38 and autophagy regulators (e.g., ATG5). In silico results are validated via:
- Western blotting for LC3-II/LC3-I ratio (autophagic flux) .
- Flow cytometry of CD8+ T-cell infiltration in syngeneic models .
属性
CAS 编号 |
136572-09-3 |
---|---|
分子式 |
C33H41ClN4O7 |
分子量 |
641.2 g/mol |
IUPAC 名称 |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C33H38N4O6.ClH.H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;1H2/t33-;;/m0../s1 |
InChI 键 |
OHNBIIZWIUBGTK-NYPSMHOZSA-N |
SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl |
手性 SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl |
规范 SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl |
外观 |
Yellow solid powder |
Key on ui other cas no. |
136572-09-3 |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
7 Ethyl 10 hydroxycamptothecin 7-ethyl-10-hydroxycamptothecin Camptosar Camptothecin 11 camptothecin-11 CPT 11 CPT-11 CPT11 irinotecan irinotecan hydrochloride Irrinotecan NK012 compound SN 38 SN 38 11 SN-38 SN-38-11 SN3811 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。